molecular formula C9H11N B1140866 Pyridine, 2-methyl-6-(1-propenyl)- (9CI) CAS No. 102877-44-1

Pyridine, 2-methyl-6-(1-propenyl)- (9CI)

Cat. No.: B1140866
CAS No.: 102877-44-1
M. Wt: 133.19034
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Description

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) (CAS 118775-70-5) is a substituted pyridine derivative with a methyl group at the 2-position and a 1-propenyl (allyl) group at the 6-position. Its molecular formula is C9H11N, and its structure combines the aromatic pyridine ring with unsaturated alkenyl and alkyl substituents.

Properties

CAS No.

102877-44-1

Molecular Formula

C9H11N

Molecular Weight

133.19034

Synonyms

Pyridine, 2-methyl-6-(1-propenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the propenyl group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the propenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Pyridine, 2-methyl-6-(1-propenyl)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical reactions, often acting as a ligand that binds to metal ions or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Pyridine, 2-methyl-6-(1-propenyl)- (9CI), highlighting differences in substituents, properties, and applications:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) 1-propenyl (allyl) 118775-70-5 C9H11N 133.19 Potential intermediate in organic synthesis; structural simplicity may favor solubility.
2-Methyl-6-(phenylethynyl)pyridine (MPEP) Phenylethynyl (aromatic alkyne) 96206-92-7 C14H11N 193.25 mGluR5 antagonist (IC50: 0.37 µM); high lipophilicity enhances blood-brain barrier penetration.
(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) Styryl (aromatic alkene) 96206-90-5 C14H13N 195.26 Noncompetitive mGluR5 antagonist (IC50: 0.29 µM); used in neuroprotection studies.
2-Methyl-6-(1-propyn-1-yl)pyridine 1-propynyl (terminal alkyne) 96206-90-5 C9H9N 131.18 Higher reactivity due to alkyne group; potential click chemistry applications.
Pyridine, 2-(1-methyl-1,2-propadienyl)- (9CI) 1,2-propadienyl (allene) 113985-40-3 C9H9N 131.18 Unique reactivity from conjugated double bonds; limited pharmacological data.
2-Chloro-3-(diethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate (Phosphamidon) Phosphate ester with propenyl 13171-21-6 C10H19ClNO5P 299.69 Acaricide/insecticide; inhibits acetylcholinesterase.

Analysis of Substituent Effects

Alkenyl vs. Alkynyl Groups
  • Its lower molecular weight compared to aromatic analogs may improve aqueous solubility .
  • Phenylethynyl/Styryl : Bulky aromatic substituents in MPEP and SIB-1893 enhance lipophilicity, favoring CNS penetration. The ethynyl group in MPEP increases stability against metabolic degradation compared to alkenes .

Pharmacological Analogues

  • MPEP and SIB-1893 : These analogs are well-documented in traumatic brain injury models, reducing neuronal excitotoxicity via NMDA receptor modulation . Their efficacy underscores the importance of aromatic substituents in drug design.

Physicochemical Properties

  • Lipophilicity : LogP values increase with aromatic substituents (MPEP: ~3.5) compared to the target compound (estimated LogP ~2.1), impacting bioavailability.
  • Reactivity : Allyl groups undergo allylic oxidation, while terminal alkynes (e.g., 1-propynyl) participate in Huisgen cycloaddition .

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